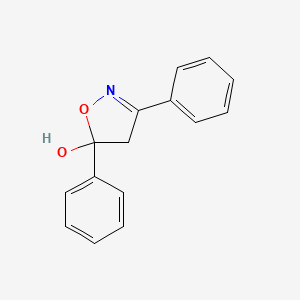

5-Isoxazolol, 4,5-dihydro-3,5-diphenyl-

Description

Overview of Isoxazolols and Dihydroisoxazolols in Heterocyclic Chemistry

Isoxazolols and their partially saturated counterparts, dihydroisoxazolols, are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in the ring. These structures are a subset of the larger isoxazole (B147169) family and are of considerable interest in organic synthesis and medicinal chemistry. mdpi.combeilstein-journals.org The arrangement of the heteroatoms and the substituents on the ring gives rise to a wide range of chemical properties and biological activities. researchgate.net Dihydroisoxazoles, also known as isoxazolines, can be converted into various useful synthetic intermediates, such as β-hydroxy ketones and γ-amino alcohols. nih.gov

The synthesis of isoxazoles and their derivatives often involves the 1,3-dipolar cycloaddition reaction, a powerful method for constructing five-membered rings. mdpi.comwikipedia.orgnih.gov This reaction typically occurs between a nitrile oxide and an alkene or alkyne. mdpi.comwikipedia.org Another common synthetic route is the condensation of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. core.ac.ukyoutube.com

Significance of the 4,5-dihydro-3,5-diphenyl-5-isoxazolol Structural Motif in Chemical Research

The 4,5-dihydro-3,5-diphenyl-5-isoxazolol structural motif is a key feature in various areas of chemical research. The presence of two phenyl groups at positions 3 and 5 of the dihydroisoxazole (B8533529) ring, as seen in the closely related compound 4,5-dihydro-3,5-diphenylisoxazole, confers specific stereochemical and electronic properties to the molecule. nih.gov

This diaryl substitution pattern is particularly significant in the development of therapeutic agents. For instance, compounds with a 3,5-diaryl-4,5-dihydroisoxazole scaffold have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Furthermore, the dihydroisoxazole ring has been incorporated into novel benzamide (B126) derivatives that act as inhibitors of the bacterial cell division protein FtsZ, showing promise as antibacterial agents against multidrug-resistant strains of Staphylococcus aureus. nih.gov The isoxazoline (B3343090) ring is also a core component in some anticancer agents, where it is linked to other heterocyclic systems like quinazolinones. nih.gov

The related compound, 4,5-Dihydro-5-methyl-3,4-diphenyl-5-isoxazolol, serves as a crucial intermediate in the synthesis of Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID). pharmaffiliates.com This highlights the industrial and pharmaceutical importance of the dihydroisoxazolol core.

Historical Context of Dihydroisoxazole Synthesis and Related Discoveries

The history of isoxazole chemistry dates back to the late 19th and early 20th centuries. The foundational work on 1,3-dipolar cycloadditions, which is a primary method for synthesizing dihydroisoxazoles, was extensively developed by Rolf Huisgen in the 1960s. wikipedia.org This reaction, often referred to as the Huisgen cycloaddition, provides a versatile and stereoselective route to a wide variety of five-membered heterocycles. wikipedia.org

The synthesis of dihydroisoxazoles (isoxazolines) specifically through the 1,3-dipolar cycloaddition of nitrile oxides with alkenes has become a cornerstone of heterocyclic chemistry. mdpi.com Over the years, various modifications and improvements to this method have been developed, including the use of different catalysts and reaction conditions to enhance yields and selectivity. nih.gov The synthesis of isoxazol-5(4H)-ones through a one-pot, three-component reaction of aromatic aldehydes, ethyl acetoacetate, and hydroxylamine further illustrates the evolution of synthetic strategies for this class of compounds. orientjchem.org

Chemical Data

Below are tables detailing the properties of the closely related compound 4,5-Dihydro-3,5-diphenylisoxazole and a comparison with the fully aromatic 3,5-diphenylisoxazole.

Table 1: Physical and Chemical Properties of 4,5-Dihydro-3,5-diphenylisoxazole

| Property | Value |

| CAS Number | 4894-23-9 |

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| Appearance | Solid |

| Melting Point | Not available |

| Boiling Point | 351.4 °C at 760 mmHg |

| Density | 1.11 g/cm³ |

| Flash Point | 135.4 °C |

| Refractive Index | 1.601 |

| InChI Key | InChI=1S/C15H13NO/c1-3-7-12(8-4-1)14-11-15(17-16-14)13-9-5-2-6-10-13/h1-10,15H,11H2 |

Data sourced from PubChem CID 98238 nih.gov

Table 2: Spectroscopic Data for 3,5-Diphenylisoxazole

| Spectroscopy | Data |

| ¹H NMR (DMSO) | δ 6.562 (s, 1H, =CH), 7.342-7.826 ppm (m, 10H, Ar-H) |

| FTIR (KBr, cm⁻¹) | 3047.95 (Aromatic C-H stretching), 1570.67 (C=N stretching), 1488.94 (C=C stretching), 1404.08 (N-O stretching), 912.27 (C-C stretching), 687.39 (Monosubstituted C-H def.) |

| ESI-MS (m/z (%)) | 222.24 [M+H]⁺ (18), 221.25 [M]⁺ (100) |

Data for 3,5-Diphenylisoxazole (CAS 2039-49-8) rjpbcs.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

52790-27-9 |

|---|---|

Molecular Formula |

C15H13NO2 |

Molecular Weight |

239.27 g/mol |

IUPAC Name |

3,5-diphenyl-4H-1,2-oxazol-5-ol |

InChI |

InChI=1S/C15H13NO2/c17-15(13-9-5-2-6-10-13)11-14(16-18-15)12-7-3-1-4-8-12/h1-10,17H,11H2 |

InChI Key |

IDGHFXRMWBEXIC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NOC1(C2=CC=CC=C2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dihydro 3,5 Diphenyl 5 Isoxazolol and Its Analogs

General Strategies for Dihydroisoxazole (B8533529) Ring Construction

The construction of the dihydroisoxazole ring, also known as an isoxazoline (B3343090) ring, is a cornerstone of heterocyclic synthesis, offering pathways to a diverse array of functionalized molecules. Key strategies for forming this heterocyclic system include 1,3-dipolar cycloadditions, condensation reactions involving hydroxylamine (B1172632) derivatives, and various metal-catalyzed methodologies. These approaches provide chemists with versatile tools to access the isoxazoline core, which is a prevalent motif in numerous natural products and pharmacologically relevant compounds. nih.gov

1,3-Dipolar Cycloaddition Reactions in Isoxazoline Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely employed method for the synthesis of five-membered heterocyclic rings, including isoxazolines. nih.gov This reaction involves the [3+2] cycloaddition of a 1,3-dipole, such as a nitrile oxide, with a dipolarophile, typically an alkene or alkyne. tandfonline.comtandfonline.com The versatility of this method allows for the construction of a wide range of substituted isoxazolines by varying the components of the reaction. mdpi.commdpi.com

The reaction of nitrile oxides with alkenes and alkynes is a classic and highly effective method for the synthesis of 2-isoxazolines and isoxazoles, respectively. tandfonline.comtandfonline.com Nitrile oxides, which are typically generated in situ from aldoximes or hydroximoyl chlorides, readily react with carbon-carbon double or triple bonds to form the heterocyclic ring in a concerted fashion. mdpi.comnih.gov This approach is valued for its efficiency and the ability to introduce a variety of substituents onto the isoxazoline or isoxazole (B147169) ring by choosing appropriately substituted starting materials. nih.govnih.gov The reaction can be carried out under various conditions, including microwave irradiation, which can accelerate the reaction and improve yields. mdpi.com

For the synthesis of 4,5-dihydro-3,5-diphenyl-5-isoxazolol, a potential route involves the 1,3-dipolar cycloaddition of benzonitrile oxide with a styrene derivative. The benzonitrile oxide can be generated in situ from benzaldoxime using an oxidizing agent.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Benzonitrile Oxide | Styrene | 3,5-diphenyl-4,5-dihydroisoxazole | 1,3-Dipolar Cycloaddition |

| Aryl Nitrile Oxide | Allyl Ester | 5-(Acyloxy)methyl-3-aryl-isoxazoline | 1,3-Dipolar Cycloaddition |

| Nitrile Oxide | Vinylacetic Acid | 2-[3-(Aryl)-4,5-dihydroisoxazol-5-yl]acetic acid | 1,3-Dipolar Cycloaddition |

| α-nitroketones | Alkenes | 3-Benzoylisoxazolines | 1,3-Dipolar Cycloaddition |

This table outlines examples of 1,3-dipolar cycloaddition reactions for the synthesis of various isoxazoline derivatives.

The regioselectivity of nitrile oxide cycloadditions is a critical aspect that determines the substitution pattern of the resulting isoxazoline ring. In the reaction of an unsymmetrical alkene with a nitrile oxide, two possible regioisomers can be formed. The outcome is governed by both electronic and steric factors of the reactants. mdpi.com Frontier Molecular Orbital (FMO) theory is often used to predict the regioselectivity, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (or vice versa) dictates the preferred orientation. mdpi.com Generally, in the reaction of nitrile oxides with terminal alkenes, the major product is the 3,5-disubstituted isoxazoline. acs.org However, the presence of certain substituents on either the nitrile oxide or the alkene can influence and sometimes reverse this selectivity. researchgate.net

For instance, in the synthesis of 3,5-diphenylisoxazoline, the reaction between benzonitrile oxide and styrene typically yields the 3,5-diphenyl regioisomer as the major product. This outcome is consistent with FMO theory predictions and experimental observations. acs.org

Condensation Reactions with Hydroxylamine Derivatives

An alternative and widely used method for the synthesis of the isoxazoline ring is the condensation reaction of α,β-unsaturated ketones, known as chalcones, with hydroxylamine or its derivatives. ijert.orgnih.gov This method involves the initial formation of an oxime, which then undergoes an intramolecular cyclization to form the dihydroisoxazole ring. uobaghdad.edu.iq The reaction is often carried out in the presence of a base. This approach is particularly useful for the synthesis of 3,5-diaryl-substituted isoxazolines. nih.gov

The synthesis of 4,5-dihydro-3,5-diphenyl-5-isoxazolol can be envisioned through the reaction of a chalcone precursor, such as benzalacetophenone, with hydroxylamine hydrochloride in an alkaline medium. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product |

| Chalcone | Hydroxylamine Hydrochloride | Base | Isoxazoline |

| 1,3-Diketone | Hydroxylamine | Ionic Liquid | 3,5-Disubstituted Isoxazole |

| β-Keto Ester | Hydroxylamine | Acidic/Neutral/Basic | Isoxazolin-3-one or Isoxazolin-5-one |

| α-Cyanoketone | Hydroxylamine Hydrochloride | Refluxing Alcohol | 5-Aminoisoxazole |

This table provides examples of condensation reactions for the synthesis of isoxazole and isoxazoline derivatives.

Metal-Catalyzed Approaches to Dihydroisoxazolol Skeletons

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including dihydroisoxazoles. These methods often offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to traditional methods. tandfonline.commdpi.com Various transition metals have been employed to catalyze the formation of the isoxazoline ring through different mechanistic pathways.

Copper catalysts have been shown to be effective in promoting the [3+2] cycloaddition of nitrile oxides with alkynes, leading to the formation of isoxazoles. While this is more established for isoxazole synthesis, copper-catalyzed methods for dihydroisoxazole synthesis are also being developed. thieme-connect.com These reactions can proceed through various mechanisms, and the copper catalyst can play a role in activating the reactants or facilitating the cyclization step. acs.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction, and analogous copper-catalyzed reactions are being explored for the synthesis of other heterocycles, including isoxazolines. nih.gov

Gold-Catalyzed Cycloisomerization Strategies

Gold-catalyzed cycloisomerization has emerged as a powerful methodology for the synthesis of various heterocyclic compounds under mild reaction conditions. researchgate.net These reactions are valued for their high efficiency and atom economy. researchgate.net The soft Lewis acid nature of gold complexes allows for the potent activation of alkynes, allenes, and enynes toward nucleophilic attack, initiating a cascade of reactions that result in the formation of cyclic structures. researchgate.netfrontiersin.org

In the context of isoxazole-related structures, gold(I)-catalyzed intramolecular SEAr (electrophilic aromatic substitution) reactions of isoxazoles substituted with a propargyl amine or ether at the C4 position have been reported to furnish fused isoxazolo substrates in good yields. frontiersin.org While this specific example leads to a fused system rather than a simple dihydroisoxazolol, the underlying principle of gold-catalyzed activation of an alkyne followed by intramolecular cyclization is a key strategy. For instance, the π-coordination of gold to an alkyne group in a suitably designed precursor can promote the formation of a vinyl cation intermediate, which is then trapped by a proximate nucleophile to close the ring. frontiersin.org

Another relevant strategy is the cycloisomerization of alkynols. Gold(I) chloride has been shown to effectively catalyze the cycloisomerization of homopropargyl alcohols to form spiroketal structures. nih.gov This process involves the activation of the alkyne π-system by the gold catalyst, followed by an intramolecular nucleophilic attack from the hydroxyl group. nih.gov Adapting this methodology to a precursor containing a C=N-OH (oxime) functionality instead of a simple hydroxyl group could theoretically provide a pathway to the dihydroisoxazolol ring system. The reaction is often highly efficient; for example, a protected alkyne triol was converted to a hydroxylated 5,5-spiroketal in 80% yield using AuCl in methanol. nih.gov

Table 1: Examples of Gold-Catalyzed Cycloisomerization Reactions

| Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| AuCl | Protected Alkyne Triol | 5,5-Spiroketal | 80% | nih.gov |

| [(XPhos)AuNTf₂] | 1,5-Enyne | Fused Bicyclic System | 98% | researchgate.net |

Ruthenium-Catalyzed Cycloaddition Methods

Ruthenium catalysts offer a complementary approach to the synthesis of isoxazole and isoxazoline rings, primarily through [3+2] cycloaddition reactions. nih.gov A notable strategy involves the ruthenium-catalyzed cycloaddition of nitrile oxides with alkynes. nih.gov Specifically, (Cyclopentadienyl)(cyclooctadiene) ruthenium(II) chloride, [CpRuCl(cod)], has been identified as an effective catalyst for the reaction between nitrile oxides and electronically deficient 1-haloalkynes, leading to the regioselective formation of 4-haloisoxazoles. nih.gov These reactions are advantageous as they can be performed under mild, air-tolerant conditions at room temperature. nih.gov

The active catalytic species is believed to be the [CpRuCl] fragment, which forms upon the shedding of the cyclooctadiene ligand. nih.gov This method provides a distinct substitution pattern compared to other metal-catalyzed cycloadditions, such as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov While this particular method yields substituted isoxazoles rather than dihydroisoxazolols, the resulting 4-haloisoxazoles are versatile intermediates that can be further functionalized. Subsequent reduction of the isoxazole ring could provide a route to the desired 4,5-dihydroisoxazolol core structure.

Table 2: Ruthenium-Catalyzed Cycloaddition for Isoxazole Synthesis

| Catalyst | Dipole | Dipolarophile | Product | Key Feature | Reference |

|---|---|---|---|---|---|

| [CpRuCl(cod)] | Nitrile Oxides | 1-Haloalkynes | 4-Haloisoxazoles | High regioselectivity, mild conditions | nih.gov |

Multi-component Reaction Strategies for Dihydroisoxazolol Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.net This approach is prized for its atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse molecules. researchgate.netmdpi.com

While a specific MCR for 4,5-dihydro-3,5-diphenyl-5-isoxazolol is not prominently detailed in recent literature, the principles of MCRs can be applied to the synthesis of related heterocyclic structures like thiazoles and imidazoles, suggesting potential pathways for dihydroisoxazolol synthesis. nih.govresearchgate.net A hypothetical MCR for a dihydroisoxazolol could involve the condensation of a β-ketoester, hydroxylamine hydrochloride, and an aldehyde. nih.gov For example, a one-pot reaction of hydroxylamine hydrochloride, ketoesters, and aromatic aldehydes has been used to synthesize 4H-isoxazol-5-ones. nih.gov

Another conceptual approach could adapt a four-component reaction, such as those used for synthesizing N-amino-benzylated phenols, which involve the reaction of a salicylaldehyde, a Grignard reagent, and a dihydro-4,5-oxazole derivative. nih.gov By replacing these components with suitable precursors like benzaldehyde (for the 3-phenyl group), a styrene derivative (for the 5-phenyl group), and a source of 'N-O', such as a nitro compound or hydroxylamine derivative, a convergent synthesis could be envisioned. The key advantage of MCRs is their ability to construct complex heterocyclic cores in a single, efficient step from simple, readily available starting materials. mdpi.com

Specific Synthesis of 4,5-dihydro-3,5-diphenyl-5-isoxazolol

Reaction of Phenylhydroxylamine with 1,3-Diphenylpropenone and Subsequent Cyclization

The reaction between a hydroxylamine derivative and an α,β-unsaturated ketone (a chalcone) is a classical and direct method for synthesizing 4,5-dihydroisoxazoles (isoxazolines). The synthesis of 3,5-diphenyl-4,5-dihydroisoxazole, a structurally related compound, can be achieved through the reaction of chalcone (1,3-diphenylpropenone) and hydroxylamine. researchgate.net

This reaction proceeds via a nucleophilic Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the isoxazoline ring. To obtain the target compound, 4,5-dihydro-3,5-diphenyl-5-isoxazolol, N-phenylhydroxylamine would be used in place of hydroxylamine. The initial Michael addition would form an intermediate which then undergoes cyclization. The presence of the N-phenyl group and the potential for tautomerization in the final product leads to the 5-isoxazolol structure. The reaction can be promoted by a basic catalyst. For instance, a modified Calcium Oxide (CaO) catalyst has been shown to be effective, providing the product in high yield. researchgate.net

Table 3: Catalytic Synthesis of 3,5-Diphenyl-4,5-dihydroisoxazole

| Catalyst | Reactants | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CaO | Hydroxylamine, Chalcone | 65 | 3 | 72.1 | researchgate.net |

Other Established Routes to 4,5-Diphenyl-4-isoxazolines and their Dihydroisoxazolol Analogs

Beyond the direct condensation approach, 1,3-dipolar cycloaddition is a cornerstone of isoxazoline synthesis. mdpi.com This method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). nuph.edu.ua To synthesize a 3,5-diphenyl substituted isoxazoline, benzonitrile oxide (generated in situ from benzaldoxime) would be reacted with styrene. researchgate.net This reaction is highly regioselective and provides a robust route to the core heterocyclic structure. nuph.edu.ua

Various methods exist for the in situ generation of nitrile oxides from precursors like halogenoximes or aldoximes using bases or oxidizing agents like chloramine-T. nuph.edu.uaresearchgate.netrsc.org A general procedure involves stirring the aldoxime, the alkene, and chloramine-T in a suitable solvent, leading to the formation of the isoxazoline product. researchgate.net

Furthermore, isoxazoles can serve as precursors to isoxazolines. A series of 4,5-diphenyl-4-isoxazolines were prepared from corresponding isoxazole precursors. acs.orgnih.gov This transformation typically involves the reduction of the isoxazole ring, which can be achieved through various reductive methods, followed by N-alkylation if required. This multi-step approach allows for the introduction of diverse substituents onto the isoxazoline ring system. acs.orgacs.org

Table 4: Summary of Synthetic Routes to Diphenyl-isoxazolines

| Method | Key Reagents | Intermediate/Precursor | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Benzonitrile Oxide, Styrene | Nitrile Oxide | 3,5-Diphenyl-4,5-dihydroisoxazole | mdpi.com |

| Base-promoted reaction | Halogenoximes, Dimethyl(vinyl)phosphine oxide | Nitrile Oxide | Functionalized 4,5-dihydroisoxazoles | nuph.edu.ua |

| Reduction & Alkylation | Isoxazole | Isoxazole | 4,5-Diphenyl-4-isoxazolines | acs.org |

Reaction Mechanisms and Mechanistic Insights in Dihydroisoxazolol Chemistry

Detailed Mechanistic Pathways for Dihydroisoxazolol Formation

The construction of the dihydroisoxazolol ring system is most classically achieved through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. However, modern synthetic methods, such as electrochemical approaches, have revealed more complex, non-concerted pathways involving radical intermediates.

The formation of the isoxazoline (B3343090) ring, particularly in the context of 3,5-disubstituted products like 4,5-dihydro-3,5-diphenyl-5-isoxazolol, has been traditionally viewed through the lens of a concerted [3+2] cycloaddition. This pericyclic reaction involves the simultaneous formation of two new sigma bonds from a 1,3-dipole (a nitrile oxide) and a dipolarophile (an alkene like styrene) researchgate.netyoutube.com. This pathway is characterized by a single, high-energy transition state and is often highly stereospecific.

In contrast, recent studies employing electrochemical synthesis and density functional theory (DFT) calculations support a stepwise, radical-mediated mechanism for the formation of certain isoxazolines nih.gov. This alternative pathway proceeds through distinct intermediates, rather than a single concerted transition state. For example, the reaction of an aldoxime with an electron-deficient alkene can be initiated electrochemically, leading to a stepwise process that avoids the classical nitrile oxide cycloaddition pathway entirely nih.gov. Another stepwise approach involves the reaction of a chalcone with hydroxylamine (B1172632), which likely proceeds via a Michael addition followed by an intramolecular cyclization to form the dihydroisoxazole (B8533529) ring researchgate.net.

| Mechanism Type | Description | Key Characteristics | Relevant Precursors |

| Concerted [3+2] Cycloaddition | A pericyclic reaction where the 1,3-dipole and dipolarophile react in a single, continuous step. researchgate.net | Single transition state; highly stereospecific. | Nitrile Oxide, Alkene (Styrene) |

| Stepwise Radical-Mediated | A multi-step pathway involving radical intermediates, often initiated electrochemically. nih.gov | Formation of discrete intermediates; can allow for epimerization. nih.gov | Aldoxime, Michael Acceptor |

| Stepwise Michael-Addition/Cyclization | A two-step process involving nucleophilic addition followed by intramolecular ring closure. researchgate.net | Formation of an open-chain intermediate before cyclization. | Chalcone, Hydroxylamine |

An emerging area of mechanistic understanding involves radical-polar crossover pathways, particularly in electrochemical syntheses. In this model, the reaction is initiated by an anode and a chloride mediator, which generates a radical species from an oxime nih.gov. This radical then engages in a C-C bond-forming reaction with a Michael acceptor (an electron-deficient alkene). The resulting species undergoes a subsequent 5-exo-tet cyclization and cathodic reduction to yield the final isoxazoline product nih.gov.

This pathway represents a crossover as it begins with a radical-based initiation and C-C bond formation, but the subsequent cyclization and reduction steps involve polar characteristics. DFT studies support this stepwise radical mechanism, showing that the free energy barriers are significantly lower for this pathway compared to a concerted [3+2] cycloaddition, effectively discounting the latter in these specific electrochemical conditions nih.gov.

Intramolecular cyclization is the key ring-forming step in many dihydroisoxazolol synthesis mechanisms. In the stepwise radical pathway, after the initial intermolecular C-C bond formation, an intramolecular cyclization (a formal 5-exo-tet cyclization) occurs to form the heterocyclic ring nih.gov.

A distinct mechanistic approach involves the [4+1] annulation reaction, which utilizes transient nitrosoalkenes. These highly reactive intermediates are generated in situ from α-halooximes via base-mediated dehydrohalogenation nih.gov. The nitrosoalkene, acting as a four-atom component, then reacts with a sulfur ylide (a one-atom component) in a [4+1] annulation to construct the five-membered isoxazoline ring nih.gov. This method provides a direct route to the isoxazoline core under mild conditions and represents a different form of intramolecular cyclization compared to the classical cycloaddition or radical pathways.

The formation of 4,5-dihydro-3,5-diphenyl-5-isoxazolol often proceeds through highly reactive, transient intermediates that are generated in situ.

Nitrile Oxides : In the most common pathway, the 1,3-dipolar cycloaddition, the key intermediate is a nitrile oxide (e.g., benzonitrile oxide) youtube.com. These species are unstable and are typically generated in situ from the corresponding aldoxime (e.g., benzaldehyde oxime) using an oxidizing agent like chloramine-T, or from halogenoximes via base-promoted elimination youtube.comnuph.edu.uaresearchgate.net. The reaction of benzonitrile oxide with styrene then leads directly to 3,5-diphenylisoxazoline researchgate.net.

Radical Intermediates : In electrochemical syntheses, the mechanism involves oxime-derived radicals and radical cations as key intermediates. These species are responsible for the initial C-C bond formation with the alkene component nih.gov.

Nitrosoalkenes : The [4+1] annulation pathway relies on the in situ generation of transient nitrosoalkenes from precursors like α-bromooximes nih.gov. These electron-deficient heterodienes are highly reactive and are trapped by a nucleophilic partner to form the ring system nih.gov.

| Intermediate | Precursor | Generation Method | Mechanistic Pathway |

| Nitrile Oxide | Aldoxime, Halogenoxime nuph.edu.uaresearchgate.net | Oxidation (e.g., Chloramine-T), Base-promoted elimination youtube.comnuph.edu.ua | 1,3-Dipolar Cycloaddition researchgate.net |

| Radical Cation | Oxime nih.gov | Electrochemical oxidation nih.gov | Radical-Polar Crossover nih.gov |

| Nitrosoalkene | α-Halooxime nih.gov | Base-mediated dehydrohalogenation nih.gov | [4+1] Annulation nih.gov |

Stereochemical Aspects of Dihydroisoxazolol Synthesis and Transformation

The synthesis of dihydroisoxazolols like 4,5-dihydro-3,5-diphenyl-5-isoxazolol involves the formation of new stereocenters, making stereocontrol a critical aspect of the reaction.

The 1,3-dipolar cycloaddition is well-regarded for its high degree of regio- and stereoselectivity researchgate.net. In the reaction forming a 3,5-disubstituted isoxazoline, the regiochemistry is strongly controlled, almost exclusively yielding the 3,5-regioisomer with no detectable amounts of the 3,4-isomer nih.govresearchgate.net. This selectivity is attributed to the electronic and steric interactions in the transition state.

In the context of stepwise radical mechanisms, both syn and anti diastereomers may be formed. The initial kinetic product may be the anti-diastereomer, which can then undergo epimerization to the more thermodynamically stable syn product nih.gov. DFT calculations have shown that the energy barriers leading to the observed 3,5-product isomer are significantly lower (by 5–7 kcal mol⁻¹) than those leading to the unobserved 3,4-isomer, providing a thermodynamic rationale for the high regioselectivity observed in these pathways as well nih.gov.

Derivatization and Structural Modifications of the 4,5 Dihydro 3,5 Diphenyl 5 Isoxazolol System

Strategies for Functionalization of the Dihydroisoxazole (B8533529) Ring System

Functionalization of the 4,5-dihydroisoxazole (also known as 2-isoxazoline) ring is a primary strategy for modifying the core structure. The inherent reactivity of the ring system, containing two heteroatoms and multiple carbon centers, allows for a variety of chemical transformations.

The regioselective synthesis of isoxazolines is most commonly achieved through the [3+2] cycloaddition reaction between an alkene and a nitrile oxide. researchgate.netmdpi.comtandfonline.com The substitution pattern of the final product is dictated by the choice of the dipolarophile (alkene) and the 1,3-dipole (nitrile oxide). For the 4,5-dihydro-3,5-diphenyl-5-isoxazolol system, this is typically achieved by the reaction of styrene with benzonitrile oxide.

Key synthetic strategies for regioselective functionalization include:

1,3-Dipolar Cycloaddition : This is the most prevalent method for constructing the isoxazoline (B3343090) ring. nih.gov The reaction of substituted styrenes with substituted benzonitrile oxides allows for the introduction of various functional groups at the C3 and C5 positions in a highly regioselective manner. researchgate.netresearchgate.net The regioselectivity is governed by both steric and electronic factors of the reactants. nih.gov

Cyclization of O-Propargylic Hydroxylamines : Unprotected O-propargylic hydroxylamines can undergo cyclization when treated with silver nitrate on silica gel to yield 4,5-dihydroisoxazoles with high regioselectivity. organic-chemistry.org

In situ Nitrile Oxide Generation : Nitrile oxides are often generated in situ from precursors like aldoximes (using oxidants such as diacetoxyiodobenzene) or hydroximoyl chlorides (using a base). mdpi.comnih.gov This avoids the isolation of unstable nitrile oxide intermediates.

The table below summarizes reaction conditions that influence regioselectivity in the synthesis of related dihydroisoxazole systems.

| Precursors | Reagents/Conditions | Outcome |

| Aldoximes and Alkenes | Diacetoxyiodobenzene (DIB), Microwave irradiation | Regioselective formation of isoxazoline-derived carboxylates. mdpi.com |

| α-Nitroketones and Alkenes | p-Toluenesulfonic acid (p-TsOH) | Efficient 1,3-dipolar cycloaddition to form isoxazolines. mdpi.com |

| Chalcones and Hydroxylamine (B1172632) | Modified CaO with benzyl bromide | Enhanced yield of 3,5-diphenyl-4,5-dihydroisoxazole. researchgate.net |

| O-Propargylic Hydroxylamines | Silver nitrate on silica gel | Regiospecific cyclization to 4,5-dihydroisoxazoles. organic-chemistry.org |

The dihydroisoxazole ring, while possessing some aromatic character, has distinct reactive sites. The C4 position is often susceptible to substitution, and the N-O bond is liable to reductive cleavage.

Electrophilic Substitution : While less common than on aromatic rings, electrophilic substitution can occur on the dihydroisoxazole nucleus, particularly if activated by appropriate substituents. For instance, 3-halo-4,5-dihydroisoxazoles act as electrophilic synthons, enabling reactions with nucleophiles. researchgate.net

Nucleophilic Substitution : The dihydroisoxazole ring itself is generally electron-rich and not prone to direct nucleophilic attack unless activated. However, functional groups attached to the ring can undergo nucleophilic substitution. For example, 3-halo-Δ²-isoxazolines are valuable intermediates that can react with various nucleophiles. researchgate.net Ring-opening reactions can also be initiated by nucleophilic attack, often under reductive conditions that cleave the N-O bond, yielding functionalized products like 1,3-amino alcohols. chemicalbook.comnih.gov

The two phenyl rings at the C3 and C5 positions are prime sites for modification via electrophilic aromatic substitution (EAS). These reactions allow for the introduction of a wide array of functional groups, which can modulate the molecule's electronic properties, solubility, and biological interactions.

Standard EAS reactions can be applied, provided the dihydroisoxazole core is stable to the reaction conditions. The nature of the existing phenyl groups (unsubstituted) means that incoming electrophiles will be directed to the ortho and para positions.

Common modifications include:

Nitration : Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid.

Halogenation : Introduction of halogen atoms (-Cl, -Br) using elemental halogens and a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation : Introduction of alkyl or acyl groups using an alkyl/acyl halide and a Lewis acid catalyst.

These modifications are crucial for structure-activity relationship (SAR) studies, as seen in the development of related heterocyclic compounds where substituents on phenyl rings significantly influence biological activity. nih.gov

The table below shows examples of substituted 3,5-diphenyl-4,5-dihydroisoxazole derivatives that have been synthesized, often starting from correspondingly substituted chalcones or benzaldehydes.

| Substituent on Phenyl Ring | Position | Synthetic Precursor Example |

| 4-Methoxy (-OCH₃) | C5-phenyl | 4-Methoxychalcone nih.gov |

| 4-Chloro (-Cl) | C3-phenyl | 4-Chlorobenzaldehyde (for nitrile oxide formation) nih.gov |

| 2,4-Dichloro (-Cl)₂ | C3-phenyl | 2,4-Dichlorobenzaldehyde (for nitrile oxide formation) nih.gov |

| 4-Methyl (-CH₃) | C5-phenyl | 4-Methylchalcone |

| 5-Nitro-2-furanyl | C3 | 5-Nitro-2-furaldehyde oxime researchgate.net |

Synthesis of Spiro Dihydroisoxazolol Compounds

Spirocyclic compounds, where two rings share a single atom, represent a significant three-dimensional diversification of a chemical scaffold. The C5 carbon of the 4,5-dihydro-3,5-diphenyl-5-isoxazolol system is a quaternary center suitable for spirocyclization.

A prominent method for creating spiro-isoxazolines is through intramolecular 1,3-dipolar cycloaddition reactions. mdpi.com Another powerful strategy involves the formal [4+1]-cycloaddition of indoles with nitroalkenes, such as nitrostyrenes, which has been used to produce 4'H-spiro[indole-3,5'-isoxazoles] in a diastereomerically pure form. figshare.comnih.govacs.org This reaction proceeds in the presence of an acid like phosphorous acid (H₃PO₃) in formic acid. acs.org

Furthermore, spiro-isoxazolines have been synthesized through a 1,3-dipolar cycloaddition followed by the intramolecular cyclization of a pendant hydroxyl or carboxylic acid group. nih.govnih.gov This approach allows for the creation of diverse spiro compounds, including those containing furan and pyran rings. nih.gov

Approaches to Diversifying the 4,5-dihydro-3,5-diphenyl-5-isoxazolol Scaffold

Beyond direct functionalization, several advanced strategies can be employed to create novel analogs based on the 4,5-dihydro-3,5-diphenyl-5-isoxazolol scaffold.

Scaffold Hopping : This medicinal chemistry strategy involves replacing the central core of a molecule with a structurally different but functionally equivalent moiety. acs.orguchicago.edu For the dihydroisoxazolol system, the phenyl rings could be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene, furan) to explore new chemical space and interactions with biological targets. mdpi.com This can lead to compounds with improved properties.

Ring System Modification : The dihydroisoxazole ring itself can be chemically transformed. Reductive cleavage of the N-O bond is a classic transformation that unmasks a 1,3-amino alcohol functionality, which can then be used as a handle for further derivatization. chemicalbook.com

Bioisosteric Replacement : Functional groups or substructures can be replaced with others that have similar physical or chemical properties. For instance, a phenyl group could be replaced by a bioisosteric heterocycle to alter metabolic stability or target affinity. The introduction of fluorine atoms or trifluoromethyl groups is another common modification strategy to improve physicochemical characteristics. nih.govmdpi.com

Creation of Hybrid Molecules : The scaffold can be linked to other pharmacologically relevant molecules to create hybrid compounds with dual modes of action. This involves using a functional handle on either the isoxazoline ring or the phenyl substituents to connect to another molecular entity. nuph.edu.ua

These diversification strategies are essential for lead optimization in drug discovery and for creating novel chemical probes to study biological systems. semanticscholar.orgresearchgate.net

Theoretical and Computational Investigations of Dihydroisoxazolol Structures and Reactivity

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for studying relatively complex organic compounds. DFT calculations are used to determine the optimized molecular geometry, electronic properties, and various reactivity descriptors.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 4,5-dihydro-3,5-diphenyl-5-isoxazolol can be fully optimized to find its lowest energy conformation.

This analysis would reveal critical structural parameters, including:

Bond Lengths: The distances between adjacent atoms, such as the C=N, C-O, and N-O bonds within the isoxazolol ring.

Bond Angles: The angles formed by three consecutive atoms, which define the ring's puckering and the orientation of the phenyl substituents.

Illustrative Geometrical Parameters

While specific calculated data for 4,5-dihydro-3,5-diphenyl-5-isoxazolol is not present in the provided search results, the following table provides representative bond lengths one might expect for a dihydroisoxazole (B8533529) ring, based on general principles of organic chemistry.

| Bond | Expected Bond Length (Å) |

| C=N | ~1.28 |

| C-N | ~1.47 |

| N-O | ~1.45 |

| C-O (ring) | ~1.43 |

| C-C (ring) | ~1.54 |

| C-O (hydroxyl) | ~1.42 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher nucleophilicity.

LUMO: This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov DFT calculations are highly effective for determining the energies of these orbitals. ajchem-a.com

Illustrative FMO Data for a Dihydroisoxazole-type Molecule

The following table presents typical energy values for frontier orbitals as calculated by DFT methods for heterocyclic compounds. These values are for illustrative purposes to demonstrate the type of data generated.

| Parameter | Energy (eV) |

| EHOMO | -6.57 |

| ELUMO | -2.09 |

| Energy Gap (ΔE) | 4.48 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic attack. The different colors on an MEP map indicate varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For 4,5-dihydro-3,5-diphenyl-5-isoxazolol, an MEP map would likely show the most negative potential (red) localized around the electronegative oxygen and nitrogen atoms of the isoxazolol ring and the hydroxyl group. ajchem-a.com The positive potential (blue) would likely be found around the hydrogen atoms. This distribution of charge is crucial for understanding how the molecule interacts with other reagents and biological targets.

Quantum Chemical Predictions of Reactivity and Stability

Beyond the HOMO-LUMO gap, quantum chemical calculations can be used to derive several global chemical reactivity parameters that quantify a molecule's stability and reactive tendencies.

Using the energies of the HOMO and LUMO, several key reactivity indices can be calculated, often based on Koopmans' theorem (I ≈ -EHOMO and A ≈ -ELUMO). ajchem-a.com

Ionization Potential (I): The energy required to remove an electron (I = -EHOMO).

Electron Affinity (A): The energy released when an electron is added (A = -ELUMO).

Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to charge transfer (η = (I - A) / 2). Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher propensity for reaction.

Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These parameters provide a quantitative framework for comparing the reactivity of different molecules. mdpi.com

Illustrative Global Reactivity Parameters

This table demonstrates the kind of reactivity data derived from FMO energies for a representative heterocyclic compound.

| Parameter | Formula | Illustrative Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.57 |

| Electron Affinity (A) | -ELUMO | 2.09 |

| Electronegativity (χ) | (I+A)/2 | 4.33 |

| Chemical Hardness (η) | (I-A)/2 | 2.24 |

| Chemical Softness (S) | 1/(2η) | 0.223 |

| Electrophilicity Index (ω) | χ²/(2η) | 4.18 |

Theoretical calculations are instrumental in mapping out potential reaction pathways and determining their feasibility. By calculating the energies of reactants, transition states, and products, chemists can determine the activation energy (Ea) for a given reaction. A lower activation energy indicates a faster, more favorable reaction pathway.

For a molecule like 4,5-dihydro-3,5-diphenyl-5-isoxazolol, this type of analysis could be used to study its synthesis mechanisms, such as the 1,3-dipolar cycloaddition reactions often used to form isoxazole (B147169) rings, or to predict its degradation pathways. mdpi.comnih.gov Such studies provide deep mechanistic insights that are often difficult to obtain through experimental methods alone. mdpi.org

Computational Approaches to Spectroscopic Property Prediction

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules, offering a valuable complement to experimental data. These theoretical approaches can elucidate the relationship between a molecule's structure and its spectral features.

Theoretical calculations can predict the ultraviolet-visible (UV-Vis) absorption spectra and vibrational frequencies (infrared and Raman) of molecules. These predictions are crucial for interpreting experimental spectra and understanding the electronic transitions and vibrational modes of the compound.

For instance, a theoretical study on (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one, a related isoxazolone derivative, utilized DFT to predict its UV-Vis spectrum in different solvents. The calculations can reveal how the electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), are influenced by the molecular environment. researchgate.net

Similarly, computational studies on 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives have provided theoretical vibrational frequencies. These calculations help in assigning the characteristic infrared (IR) absorption bands to specific molecular vibrations, such as the C=N stretching of the isoxazoline (B3343090) ring, C-N stretching, and the stretching of aromatic C-H bonds. The comparison between calculated and experimental frequencies allows for a detailed understanding of the molecule's vibrational behavior.

Below are interactive data tables summarizing theoretical spectroscopic data for compounds structurally related to 5-Isoxazolol, 4,5-dihydro-3,5-diphenyl-.

Table 1: Theoretical Vibrational Frequencies for a 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=N Stretching (isoxazoline ring) | 1614-1625 |

| C-N Stretching (isoxazoline ring) | 1210-1219 |

| C=C Stretching (aromatic ring) | 1590-1597 |

| Aromatic C-H Stretching | 3020-3024 |

| Aliphatic C-H Stretching | 2880-2885 |

Table 2: Theoretical UV-Vis Absorption for (Z)-4-(3-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one in Ethanol researchgate.net

| Transition | Calculated Wavelength (nm) |

| π -> π | ~350-400 |

| n -> π | ~250-300 |

Solvation Effects on Dihydroisoxazolol Electronic Structure

The surrounding solvent can significantly influence the electronic structure and, consequently, the properties of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvation effects. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in a simulated solvent environment.

Studies on related heterocyclic compounds have shown that the polarity of the solvent can affect the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This, in turn, can lead to shifts in the UV-Vis absorption maxima (solvatochromism). For example, in a more polar solvent, a polar molecule may be further stabilized, leading to changes in its electronic transition energies.

Advanced Applications of 4,5 Dihydro 3,5 Diphenyl 5 Isoxazolol in Organic Synthesis and Materials Science

4,5-dihydro-3,5-diphenyl-5-isoxazolol as a Versatile Synthetic Intermediate

Information regarding the specific reactions where 4,5-dihydro-3,5-diphenyl-5-isoxazolol serves as a synthetic intermediate is scarce. In principle, the hemiaminal-like structure at the C5 position suggests potential for ring-opening reactions or transformations to introduce other functional groups. For the broader class of 5-hydroxyisoxazolines, such reactivity can lead to the formation of β-hydroxy ketones or γ-amino alcohols, which are valuable building blocks in organic synthesis. However, specific examples and detailed research findings for the 3,5-diphenyl substituted variant are not documented.

Integration of the 4,5-dihydro-3,5-diphenyl-5-isoxazolol Moiety into Complex Molecular Architectures

There is a lack of available scientific literature demonstrating the incorporation of the 4,5-dihydro-3,5-diphenyl-5-isoxazolol moiety into complex molecular architectures such as macrocycles, dendrimers, or polymers. While isoxazoline (B3343090) rings are found in various natural products and pharmacologically active molecules, the specific use of 4,5-dihydro-3,5-diphenyl-5-isoxazolol as a building block for constructing larger, intricate molecular frameworks has not been reported.

Exploration of Photoresponsive Materials Incorporating Dihydroisoxazolol Moieties

There is no available research on the exploration of photoresponsive or photochromic materials specifically incorporating 4,5-dihydro-3,5-diphenyl-5-isoxazolol moieties. The study of photoresponsive materials often involves molecules with specific chromophores that undergo reversible isomerization upon light irradiation, such as azobenzenes. While the dihydroisoxazolol ring possesses a UV-active phenyl group, there is no evidence in the current scientific literature to suggest that it has been investigated for or exhibits photoresponsive behavior suitable for materials science applications. The photophysical properties, such as UV-Vis absorption and fluorescence, which are critical for such applications, have not been reported for this specific compound.

Q & A

Q. What are the key methodologies for synthesizing 5-Isoxazolol, 4,5-dihydro-3,5-diphenyl- derivatives?

The synthesis of this compound typically involves cyclization reactions using α,β-unsaturated nitriles or hydrazonomesoxalonitrile intermediates. For example, arylhydrazonomesoxalonitrile reacts with hydroxylamine hydrochloride in ethanol under reflux to form the isoxazole core . Experimental parameters such as reaction temperature (80–100°C), solvent choice (ethanol or pyridine), and molar ratios (1:2 for nitrile to hydroxylamine) are critical for optimizing yield (reported up to 75%) and purity. Elemental analysis and IR spectroscopy (e.g., CO absorption at ~1710 cm⁻¹) are used to confirm structural integrity .

Q. How is the crystal structure of 5-Isoxazolol derivatives determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, the structure of 3,5-bis(4-methoxyphenyl)-4,5-dihydroisoxazole revealed a puckered isoxazole ring with bond angles and torsion angles critical for understanding steric effects and electronic distribution. The dihedral angle between the phenyl rings (e.g., 45.2°) influences molecular packing and intermolecular interactions, which are vital for predicting solubility and reactivity .

Q. What biological activities are associated with 3,5-diphenyl isoxazole derivatives, and how are they evaluated?

These derivatives exhibit antifungal and antioxidant properties. For antifungal testing, compounds are screened against Candida spp. using agar diffusion assays, with activity quantified via minimum inhibitory concentration (MIC) values (e.g., Compound H showed MIC = 8 µg/mL). Antioxidant activity is measured via DPPH radical scavenging assays, where derivatives with electron-donating groups (e.g., -OCH₃) show enhanced activity due to resonance stabilization of radicals .

Advanced Research Questions

Q. How can enantioselective synthesis of 4,5-dihydroisoxazole derivatives be achieved, and what challenges arise in stereochemical control?

Enantioselective synthesis often starts with chiral precursors like (S)-(+)-2-phenylglycinol. For example, (S)-diphenyl-4,5-dihydrooxazole derivatives are synthesized via nucleophilic substitution and cyclization, with enantiomeric excess (ee) monitored by chiral HPLC. Key challenges include racemization during reflux (controlled by low-temperature cyclization) and solvent polarity effects on stereoselectivity. Polar solvents (e.g., DMF) improve ee by stabilizing transition states .

Q. How do spectral data contradictions (e.g., IR vs. NMR) arise in characterizing isoxazole derivatives, and how are they resolved?

Discrepancies between IR and NMR data may stem from tautomerism or solvent effects. For instance, IR spectra of 4-arylazo-3,5-diaminoisoxazole derivatives show a CO band at 1710 cm⁻¹, conflicting with NMR data suggesting a conjugated NH₂ group. Resolution involves computational modeling (DFT calculations for vibrational frequencies) and variable-temperature NMR to detect tautomeric equilibria. Deuterated solvents (e.g., DMSO-d₆) are used to suppress exchange broadening .

Q. What strategies optimize the synthetic route for 5-Isoxazolol derivatives to improve yield and scalability?

Optimization strategies include:

- Catalysis : Transition-metal catalysts (e.g., CuI) reduce reaction time by 40% in cyclization steps.

- Microwave-assisted synthesis : Enhances yield (from 60% to 85%) by uniform heating.

- Green chemistry : Solvent-free conditions or ionic liquids reduce waste (E-factor reduced to 2.3 from 5.7).

Data from 10 synthetic series show that substituents at the 3- and 5-positions significantly affect reaction kinetics (Table 1) .

Table 1. Substituent Effects on Reaction Yield

| Substituent (Position 3) | Substituent (Position 5) | Yield (%) |

|---|---|---|

| -Ph | -Ph | 75 |

| -OCH₃ | -Cl | 68 |

| -NO₂ | -CH₃ | 52 |

Q. What safety protocols are essential when handling 4,5-dihydroisoxazole derivatives in the lab?

Key safety measures include:

- PPE : Gloves and goggles to prevent skin/eye contact with irritants (e.g., hydroxylamine hydrochloride).

- Ventilation : Fume hoods for volatile reagents (e.g., acetic anhydride).

- Waste disposal : Neutralization of acidic byproducts before disposal.

Refer to SDS guidelines for specific compounds (e.g., Isoxadifen-ethyl, CAS 163520-33-0) for spill management and first aid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.